1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are used in various therapeutic areas. The benzhydryl group is a fundamental component present in many drugs, including anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents .
Scientific Research Applications
1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used as a raw material in the production of other chemical compounds.
Safety and Hazards
Preparation Methods
1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine can be synthesized through a nucleophilic substitution reaction. The synthetic route involves the reaction of 1-benzhydryl piperazine with 4-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to multiple receptors with high affinity, affecting various biological pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine: Similar structure but with a different position of the nitro group.
1-Benzhydryl-4-(toluene-4-sulfonyl)piperazine: Similar structure but with a different substituent on the sulfonyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-26(28)21-11-13-22(14-12-21)31(29,30)25-17-15-24(16-18-25)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGBLXNDKDGHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.